molecular formula C17H18N2O B7471151 N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide

N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide

Cat. No. B7471151
M. Wt: 266.34 g/mol
InChI Key: YJEHGJKXWJLBDN-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as MPDI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. MPDI is a type of indene carboxamide that has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential applications in drug development, particularly in the treatment of neurological disorders such as Parkinson's disease. In one study, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was found to have neuroprotective effects in a mouse model of Parkinson's disease. The researchers found that N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was able to protect dopaminergic neurons from degeneration and improve motor function in the mice. N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been studied for its potential applications in cancer treatment. In one study, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was found to inhibit the growth of human lung cancer cells in vitro, suggesting that it may have potential as a therapeutic agent for lung cancer.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. In one study, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was also found to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been found to have various biochemical and physiological effects in animal and cell culture studies. In one study, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was found to increase the levels of the antioxidant glutathione in the brain, suggesting that it may have neuroprotective effects. N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain. In addition, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been found to inhibit the activity of the enzyme MAO-B, which is involved in the metabolism of dopamine and other neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug development. However, there are also some limitations to using N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments. For example, the mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, which may make it difficult to interpret the results of experiments. In addition, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide. One area of research is to further elucidate the mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, which may help to identify new therapeutic targets for neurological disorders and cancer. Another area of research is to study the safety and efficacy of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in humans, which may pave the way for its use as a therapeutic agent. Finally, there is a need for more studies on the synthesis and characterization of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, which may help to improve its efficiency and effectiveness in lab experiments.

Synthesis Methods

The synthesis of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions. In one study, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was synthesized through the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of palladium acetate and triphenylphosphine. The reaction was conducted in dimethylformamide (DMF) at 80°C for 24 hours, resulting in the formation of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in 74% yield.

properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-19(12-13-4-3-9-18-11-13)17(20)16-8-7-14-5-2-6-15(14)10-16/h3-4,7-11H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEHGJKXWJLBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide

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